molecular formula C7H3BrF3NO3 B2837058 4-Bromo-2-nitro-6-(trifluoromethyl)phenol CAS No. 2089255-50-3

4-Bromo-2-nitro-6-(trifluoromethyl)phenol

Cat. No.: B2837058
CAS No.: 2089255-50-3
M. Wt: 286.004
InChI Key: AYVFNKSPGZOIPA-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrF3NO3. It is a phenolic compound substituted with bromine, nitro, and trifluoromethyl groups.

Preparation Methods

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-2-(trifluoromethyl)phenol, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

4-Bromo-2-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 4-bromo-2-amino-6-(trifluoromethyl)phenol.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. .

Scientific Research Applications

4-Bromo-2-nitro-6-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Bromo-2-nitro-6-(trifluoromethyl)phenol can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFNKSPGZOIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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